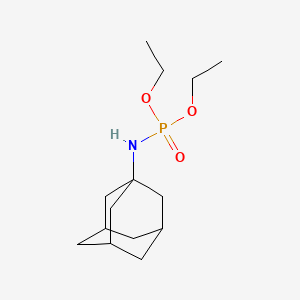![molecular formula C29H28N2O7 B14658178 5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine CAS No. 51600-12-5](/img/structure/B14658178.png)
5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is a modified nucleoside used primarily in the field of organic synthesis and nucleic acid chemistry. This compound is known for its role in protecting the 5’-hydroxy group in nucleosides, which is crucial for various synthetic applications, particularly in the synthesis of oligonucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves multiple steps, including the protection of the uridine molecule. The process typically starts with the reaction of uridine with a protecting group reagent such as dimethoxytrityl chloride in the presence of a base like pyridine. This reaction results in the formation of the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the protecting group, yielding the free nucleoside.
Substitution: The compound can undergo substitution reactions where the protecting group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine has several scientific research applications:
Chemistry: It is used as a protecting group in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of nucleic acid interactions and modifications.
Medicine: It is used in the development of therapeutic nucleosides and oligonucleotides.
Industry: The compound is utilized in the large-scale synthesis of nucleic acid-based products.
Mécanisme D'action
The mechanism of action of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves the protection of the 5’-hydroxy group in nucleosides. This protection is achieved through the formation of a stable ether linkage, which prevents unwanted side reactions during synthetic processes. The compound targets the hydroxyl group and forms a protective barrier, allowing for selective reactions at other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-Dimethoxytrityluridine: Another protecting group used in nucleoside synthesis.
5’-O-Trityluridine: Similar in function but with different protecting group chemistry.
Uniqueness
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is unique due to its specific protecting group, which offers stability and selectivity in synthetic applications. Its ability to protect the 5’-hydroxy group without interfering with other functional groups makes it a valuable tool in nucleic acid chemistry .
Propriétés
Numéro CAS |
51600-12-5 |
|---|---|
Formule moléculaire |
C29H28N2O7 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O7/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-23-25(33)26(34)27(38-23)31-17-16-24(32)30-28(31)35/h2-17,23,25-27,33-34H,18H2,1H3,(H,30,32,35)/t23-,25-,26-,27-/m1/s1 |
Clé InChI |
PGJCOEJMNUARCI-MIRJVGOZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
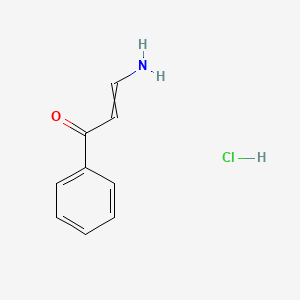
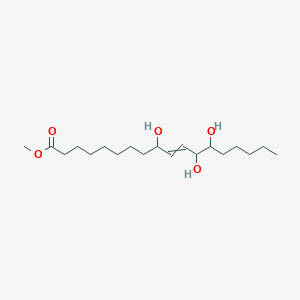

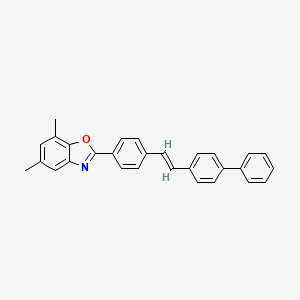
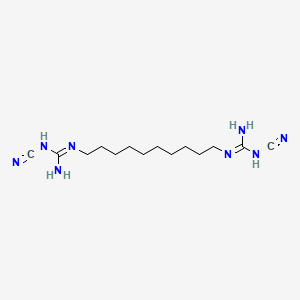
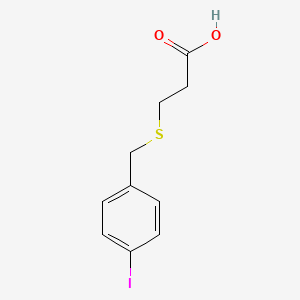
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)

![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

